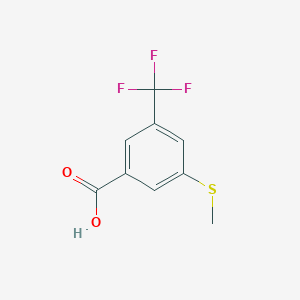

3-(Methylthio)-5-(trifluoromethyl)benzoic acid

CAS No.: 53985-40-3

Cat. No.: VC8278517

Molecular Formula: C9H7F3O2S

Molecular Weight: 236.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53985-40-3 |

|---|---|

| Molecular Formula | C9H7F3O2S |

| Molecular Weight | 236.21 g/mol |

| IUPAC Name | 3-methylsulfanyl-5-(trifluoromethyl)benzoic acid |

| Standard InChI | InChI=1S/C9H7F3O2S/c1-15-7-3-5(8(13)14)2-6(4-7)9(10,11)12/h2-4H,1H3,(H,13,14) |

| Standard InChI Key | FIYBTFYOOMVNIG-UHFFFAOYSA-N |

| SMILES | CSC1=CC(=CC(=C1)C(F)(F)F)C(=O)O |

| Canonical SMILES | CSC1=CC(=CC(=C1)C(F)(F)F)C(=O)O |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a benzoic acid backbone with three distinct substituents:

-

Carboxylic acid group at the 1-position.

-

Methylthio group () at the 3-position.

-

Trifluoromethyl group () at the 5-position.

The trifluoromethyl group’s strong electron-withdrawing effect and the methylthio group’s moderate electron-donating properties create a polarized aromatic system, influencing reactivity and intermolecular interactions .

Physico-Chemical Properties

Key properties derived from experimental and computational data include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molar Mass | 236.21 g/mol | |

| Melting Point | Not reported | – |

| Solubility | Likely polar aprotic solvents | |

| LogP (Lipophilicity) | Estimated >2 (high) |

The absence of reported melting points and solubility data highlights gaps in current literature, necessitating further experimental characterization.

Synthesis and Reaction Pathways

Key Reaction Considerations

-

Regioselectivity: The trifluoromethyl group’s meta-directing nature ensures substitution occurs at the 3-position during functionalization .

-

Purification: Chromatography or recrystallization is critical due to the compound’s potential sensitivity to thermal decomposition.

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

The compound’s structural motifs align with bioactive molecules:

-

Lipophilicity Enhancement: The trifluoromethyl group improves membrane permeability, a desirable trait in central nervous system (CNS) drugs.

-

Enzyme Inhibition: Analogous benzoic acids act as protease inhibitors or kinase modulators, suggesting potential roles in targeting metabolic pathways .

Organic Synthesis

-

Building Block: Serves as a precursor for esters, amides, and acyl chlorides, enabling diverse derivatization.

-

Ligand Design: The sulfur atom may coordinate metals, facilitating use in catalysis or metal-organic frameworks (MOFs) .

Comparative Analysis with Structural Analogues

Ethylthio vs. Methylthio Derivatives

Replacing the methylthio group with an ethylthio moiety (as in 3-(ethylthio)-5-(trifluoromethyl)benzoic acid) increases molar mass (250.24 g/mol) and alters steric bulk, potentially affecting binding affinities in biological systems.

Trifluoromethyl Positioning

Compared to 3,5-bis(trifluoromethyl)benzoic acid (molar mass: 258.12 g/mol) , the absence of a second trifluoromethyl group reduces electron withdrawal, moderating acidity () and solubility.

Future Directions and Challenges

Research Gaps

-

Experimental Data: Melting points, solubility, and spectroscopic profiles (NMR, IR) remain uncharacterized.

-

Biological Activity: No direct studies on pharmacokinetics or toxicity exist, necessitating in vitro assays.

Synthetic Innovations

Developing greener methodologies (e.g., photocatalytic thiolation) could improve yield and sustainability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume